2-Phenylmalonaldehyde

Description

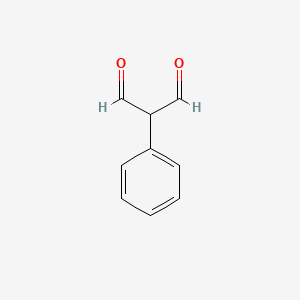

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTSKBVCLZBQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394882 | |

| Record name | 2-phenylmalonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26591-66-2 | |

| Record name | 2-phenylmalonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylmalondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vilsmeier-Haack formylation for 2-Phenylmalonaldehyde synthesis

An In-depth Technical Guide to the Vilsmeier-Haack Formylation for the Synthesis of 2-Phenylmalonaldehyde

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Vilsmeier-Haack reaction for the synthesis of this compound. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss key considerations for optimization and troubleshooting.

Foundational Principles: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and powerful organic transformation used to introduce a formyl group (-CHO) onto a substrate, a process known as formylation.[1][2] The reaction is particularly effective for electron-rich aromatic and heteroaromatic compounds.[1][3][4][5] At its core, the reaction involves an electrophilic substitution using a specialized electrophile, the "Vilsmeier reagent," which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][6]

While classically applied to aromatic rings, the Vilsmeier-Haack reagent is also highly effective for the diformylation of compounds possessing an activated methyl or methylene group, making it an ideal choice for the synthesis of malonaldehydes. This guide focuses specifically on its application to a phenyl-substituted substrate to yield this compound, a valuable building block in the synthesis of various organic compounds and pharmaceuticals.[7][8]

The Reaction Unveiled: A Mechanistic Perspective

The synthesis of this compound via the Vilsmeier-Haack reaction is a multi-step process. Understanding the causality behind each step is critical for successful execution and optimization. The overall mechanism can be divided into two primary stages: the formation of the Vilsmeier reagent and its subsequent reaction with the substrate, followed by hydrolysis.

Stage I: Generation of the Vilsmeier Reagent

The reaction is initiated by the formation of the electrophilic chloroiminium salt, the Vilsmeier reagent. This occurs through the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][9] The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that subsequently eliminates a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent.

Caption: General mechanism for diformylation and hydrolysis.

Field-Proven Experimental Protocol

This protocol provides a robust methodology for the synthesis of this compound. As a self-validating system, adherence to temperature control and stoichiometric ratios is critical for achieving high yield and purity.

Reagents and Equipment

| Reagent/Material | Purpose | Typical Molar Ratio | Notes |

| Phenylacetic Acid | Substrate | 1.0 equiv | Ensure it is dry. |

| N,N-Dimethylformamide (DMF) | Reagent & Solvent | 6.0 - 8.0 equiv | Use anhydrous grade. Excess DMF can serve as the solvent. [6] |

| Phosphorus Oxychloride (POCl₃) | Reagent | 3.0 - 4.0 equiv | Handle in a fume hood with care; it is corrosive and moisture-sensitive. |

| Dichloromethane (DCM) | Solvent (Optional) | - | Anhydrous grade. Can be used if DMF is not the solvent. [4] |

| Ice-water | Quenching | - | For controlled hydrolysis of the reaction mixture. |

| Sodium Acetate (NaOAc) | Buffer | - | Used in aqueous solution during workup to neutralize acids. [4] |

| Ethyl Acetate / Diethyl Ether | Extraction Solvent | - | For extracting the product from the aqueous layer. [4] |

| Saturated NaCl (Brine) | Washing Agent | - | To remove residual water and DMF from the organic phase. [4] |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - | To dry the organic extract before solvent evaporation. [4] |

| Standard Glassware | Reaction Vessel | - | Round-bottom flask, addition funnel, condenser. |

| Magnetic Stirrer & Stir Bar | Agitation | - | For homogeneous mixing. |

| Ice Bath | Temperature Control | - | Essential for the initial phase of the reaction. |

Step-by-Step Methodology

Caption: Experimental workflow for this compound synthesis.

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (6.0 equiv). Cool the flask in an ice bath to 0°C. Add POCl₃ (3.0 equiv) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The formation of a solid or viscous liquid is expected. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

-

Substrate Addition: Dissolve phenylacetic acid (1.0 equiv) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. Then, heat the mixture to 60-80°C and maintain it for 2-6 hours. [5]Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. [4]Stir for 30 minutes until the hydrolysis is complete.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volumes). [4]6. Washing and Drying: Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMF. [4]Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. [4]7. Purification: The resulting crude product, typically a yellow solid or oil, can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient. [4]

Optimization and Troubleshooting

-

Stoichiometry is Key: A significant excess of the Vilsmeier reagent (at least 3 equivalents) is necessary to drive the reaction towards diformylation and achieve a high yield of the malonaldehyde. Insufficient reagent will likely result in the mono-formylated product.

-

Temperature Management: The initial formation of the Vilsmeier reagent is highly exothermic. Inadequate cooling can lead to the decomposition of the reagent and reduced yields. Conversely, the formylation step often requires heating to proceed at a reasonable rate. [5][10]The optimal temperature will depend on the reactivity of the specific substrate used.

-

Hydrolysis and pH: The pH of the aqueous solution during workup is important. A buffered or slightly basic solution (using NaOAc or NaHCO₃) facilitates the hydrolysis of the iminium intermediate to the aldehyde without promoting side reactions.

-

Troubleshooting Incomplete Conversion: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or the temperature can be cautiously increased. One might also consider adding an additional equivalent of the Vilsmeier reagent.

Product Characterization

The final product, this compound, is typically a yellow crystalline solid. [8]Its identity and purity should be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expect characteristic signals for the two aldehyde protons (typically a singlet or a doublet due to coupling with the methine proton) in the region of δ 9.5-10.0 ppm. [11]The aromatic protons will appear in the δ 7.0-7.5 ppm region, and the single methine proton (CH) will be further downfield.

-

¹³C NMR: Look for the two aldehyde carbonyl carbons in the δ 185-195 ppm range. [11]Aromatic carbons will appear in their typical region (δ 120-140 ppm).

-

IR Spectroscopy: A strong, characteristic C=O stretching absorption for the conjugated aldehyde groups should be present in the range of 1670-1690 cm⁻¹. [11]* Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (C₉H₈O₂, MW: 148.16 g/mol ) should be observed. [12]

Conclusion

The Vilsmeier-Haack reaction is a highly efficient and reliable method for the synthesis of this compound from readily available precursors. By carefully controlling the reaction stoichiometry and temperature, researchers can achieve high yields of this versatile synthetic intermediate. The protocol and insights provided in this guide offer a solid foundation for drug development professionals and scientists to successfully implement this important transformation in their synthetic endeavors.

References

-

Slideshare. (n.d.). Vilsmeier haack reaction. [PPTX]. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Dr. MK. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.

-

Pawar, S. S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27383. DOI:10.1039/D3RA04309F. Retrieved from [Link]

-

Ali, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)propenal and its synthetic applications. International Letters of Chemistry, Physics and Astronomy, 12, 186-197. Retrieved from [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. DOI: 10.4236/ijoc.2013.33A001. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US2649462A - Method for stabilizing and purifying phenylacetaldehyde.

- Google Patents. (n.d.). DE3200232A1 - Process for the preparation of phenylacetone.

-

IUCr. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E, E81, 633-637. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl phenylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropanal. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenal, 3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Phenylmalondialdehyde. Retrieved from [Link]

-

NIST. (n.d.). 2-Phenylpropenal. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier haack reaction | PPTX [slideshare.net]

- 7. biosynth.com [biosynth.com]

- 8. Page loading... [wap.guidechem.com]

- 9. youtube.com [youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. growingscience.com [growingscience.com]

- 12. 2-Phenylmalondialdehyde [oakwoodchemical.com]

Computational Characterization of 2-Phenylmalonaldehyde: Tautomeric Equilibria and Intramolecular Hydrogen Bonding

[1]

Executive Summary

This technical guide outlines the computational protocol for analyzing the structural and energetic properties of 2-phenylmalonaldehyde (PMA) . As a derivative of malonaldehyde, PMA serves as a critical model system for studying Resonance-Assisted Hydrogen Bonding (RAHB) and proton tunneling phenomena. The introduction of the phenyl group at the

This guide provides a self-validating workflow using Density Functional Theory (DFT) to characterize the global minimum structure, quantify the proton transfer barrier, and predict spectroscopic signatures (IR/NMR) for experimental validation.

Theoretical Framework & Chemical Context[2][3][4][5][6][7][8][9]

The Tautomeric Landscape

This compound exists in a dynamic equilibrium dominated by the cis-enol form. Unlike simple ketones, the

-

Diketo Form: Generally less stable due to dipole-dipole repulsion between carbonyls and lack of H-bonding.

-

Cis-Enol Form (Global Minimum): Stabilized by RAHB. The

-electron delocalization (H-O-C=C-C=O -

The "Double-Well" Potential: Experimental evidence (NMR isotopic perturbation) confirms that the H-bond in PMA is asymmetric (

symmetry), meaning the proton resides closer to one oxygen. It rapidly tunnels or hops between the two oxygens through a

The Phenyl Substituent Effect

The phenyl ring at the C2 position is not merely a spectator.

-

Electronic Effect: It extends the conjugation system, potentially stabilizing the enol form further through

-stacking or orbital overlap. -

Steric Effect: Steric clash between the phenyl ortho-hydrogens and the carbonyl oxygens may force the phenyl ring to rotate out of the chelate plane (dihedral twist), affecting the RAHB strength.

Computational Methodology (Protocol)

This protocol is designed for use with standard quantum chemistry packages (e.g., Gaussian, ORCA, Q-Chem).

Level of Theory Selection

To accurately capture the weak non-covalent interactions and the barrier height, standard B3LYP is often insufficient due to poor description of dispersion and reaction barriers.

-

Recommended Functional: M06-2X or

B97X-D .-

Reasoning: M06-2X is parameterized for non-covalent interactions and kinetics (barrier heights).

B97X-D includes dispersion corrections essential for the phenyl-chelate interaction.

-

-

Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

-

Reasoning: Diffuse functions (++ or aug) are mandatory for describing the electron density tail in hydrogen bonds and anionic character of oxygen atoms.

-

Solvation Models

Gas-phase calculations often overemphasize the H-bond strength. To match experimental NMR data (typically in CDCl

-

Model: SMD (Solvation Model based on Density) is preferred over IEF-PCM for calculating free energies of solvation.

Step-by-Step Workflow

Step 1: Conformational Search (Low Level) Perform a scan of the O-C-C-C dihedral angle to generate starting structures for the diketo, cis-enol, and trans-enol forms.

Step 2: Geometry Optimization & Freq (High Level) Optimize the cis-enol and diketo forms.

-

Validation: Ensure no imaginary frequencies for minima.

-

Target: The cis-enol should be the global minimum.

Step 3: Transition State Search (QST2/QST3) Locate the Transition State (TS) for the proton transfer.

-

Geometry: Constrain the proton to the midpoint between oxygens (

symmetry). -

Validation: One imaginary frequency corresponding to the O-H...O stretching mode.

Step 4: Spectroscopic Prediction Calculate NMR shielding tensors (GIAO method) and vibrational frequencies (anharmonic corrections recommended for OH stretch).

Visualization of Workflows

Computational Workflow Diagram

Figure 1: Step-by-step computational workflow for characterizing the tautomeric landscape of this compound.

Proton Transfer Potential Energy Surface

Figure 2: Schematic of the double-well potential energy surface governing the intramolecular proton transfer.

Data Analysis & Expected Results

Structural Parameters (Validation Metrics)

Upon convergence, verify your geometry against these expected ranges. Significant deviations suggest basis set insufficiency or contamination by a higher-energy conformer.

| Parameter | Description | Expected Value (Calc) | Notes |

| Covalent bond length | 0.99 - 1.02 Å | Elongated vs. free OH (0.96 Å) | |

| Heavy atom distance | 2.45 - 2.55 Å | Indicates strong H-bond | |

| H-bond distance | 1.55 - 1.65 Å | Short contact distance | |

| Chelate planarity | < 5° | Ring should be nearly planar | |

| Phenyl twist angle | 30° - 60° | Twisted due to steric clash |

Energetic Analysis[7]

-

H-Bond Energy (

): Cannot be measured directly. Estimate using the Rotamer Method : -

Proton Transfer Barrier (

):

Spectroscopic Signatures

-

IR Spectrum: Look for a broad, intense band centered around 2800–3100 cm

(OH stretch), significantly red-shifted from the free alcohol region (3600 cm -

NMR (

H): The enolic proton is highly deshielded. Calculate the isotropic shielding and reference to TMS.-

Expected Shift:

ppm. -

Isotopic Perturbation: If calculating for deuterated species, expect a shift in the C-13 signals due to the breakdown of symmetry in the vibrational average.

-

Implications for Drug Development

Understanding the structure of this compound is not purely academic.

-

Chelation Therapy: The cis-enol form is the active species for binding metal ions (e.g., Fe

, Cu -

Bioisosteres: The

-hydroxy-acrolein moiety serves as a bioisostere for phosphates and carboxylates in enzyme inhibitors. -

Tautomeric State Prediction: Accurate prediction of the dominant tautomer is critical for docking studies; docking the wrong tautomer (e.g., diketo) can lead to false negatives in virtual screening.

References

-

Tautomeric Equilibria in Malonaldehydes

-

Perrin, C. L. (2010).[1] Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation. Journal of Molecular Structure.

-

Source:

-

-

Computational Benchmarking of H-Bonds

- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.

-

Source:

-

Intramolecular Hydrogen Bond Energy Methods

-

Grabowski, S. J. (2021). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H[2]···O Interactions. Crystals.

-

Source:

-

-

Isotopic Perturbation in this compound

- Perrin, C. L., & Kim, Y. J. (1998). Symmetry of the Hydrogen Bond in Malonaldehyde Enol and in Its 2-Phenyl Derivative. Journal of the American Chemical Society.

-

Source:

Methodological & Application

Application Note: High-Precision Purity Determination of 2-Phenylmalonaldehyde using Quantitative NMR (qNMR)

Abstract

This application note presents a detailed, validated protocol for the accurate purity determination of 2-Phenylmalonaldehyde using ¹H Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The method employs an internal standard for absolute quantification, offering a direct and primary analytical approach that is traceable to the International System of Units (SI). We detail the causality behind critical experimental choices, from the selection of an appropriate internal standard and solvent to the optimization of NMR acquisition parameters required for high precision. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a robust framework for implementing qNMR for the certification of reference materials and routine quality assessment.

The Principle of Quantitative NMR (qNMR)

Unlike many chromatographic techniques that rely on compound-specific response factors and calibration curves, qNMR is a primary ratio method of analysis.[1] The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2] This inherent relationship allows for the direct measurement of the molar ratio between an analyte and a co-dissolved internal standard (IS) of known purity, without the need for a reference standard of the analyte itself.[2][3]

The advantages of qNMR are significant, particularly in the context of drug development and reference material characterization:

-

Absolute Quantification: It does not typically require calibration curves, making it a faster and more efficient method.[2]

-

SI Traceability: When a certified reference material (CRM) is used as the internal standard, the measurement becomes traceable to the SI unit for the amount of substance (the mole), lending it high authority.[4][5]

-

Versatility: A single, well-characterized internal standard can be used to quantify a wide array of different compounds.[3]

-

Structural Confirmation: The NMR spectrum simultaneously provides structural information, allowing for the identification of the analyte and any potential impurities in the same experiment.

Method Development for this compound

This compound (FW: 148.16 g/mol ) exists predominantly in its enol tautomeric form, (Z)-3-hydroxy-2-phenylacrolein, stabilized by a strong intramolecular hydrogen bond. This structural feature provides distinct and well-resolved signals in the ¹H NMR spectrum, making it an excellent candidate for qNMR analysis.

Selection of Internal Standard and Solvent

The choice of the internal standard is paramount for a successful qNMR experiment. An ideal IS must meet several criteria:[4][6]

-

Possess a high degree of purity, preferably as a certified reference material.

-

Be chemically stable and non-reactive with the analyte or solvent.

-

Exhibit a simple NMR spectrum with signals that do not overlap with analyte or solvent signals.[6]

-

Be readily soluble in the chosen deuterated solvent.

-

Have a low volatility to prevent concentration changes during sample preparation.[6]

For this application, Maleic Acid is selected as the internal standard. It is a crystalline solid of high purity, and its two equivalent olefinic protons produce a single, sharp resonance at approximately 6.3 ppm in DMSO-d₆, a region typically free of signals from this compound.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent due to its excellent solvating power for both the analyte and the internal standard, and its high boiling point minimizes evaporation.

Selection of Quantification Signals

To ensure accuracy, the NMR signals chosen for integration must be:

-

Unambiguously assigned to the analyte and the internal standard.

-

Well-resolved and free from overlap with impurity or solvent signals.

-

Located in a flat, distortion-free region of the baseline.

For this compound, the aldehydic proton signal (CHO) is an excellent choice for quantification. For Maleic Acid, the singlet corresponding to its two olefinic protons is used.

Experimental Workflow and Protocol

The entire qNMR process, from planning to the final result, follows a systematic workflow designed to minimize uncertainty.

Figure 1: General workflow for purity determination by qNMR.

Protocol 1: Sample Preparation

Rationale: Accurate weighing is the foundation of a reliable qNMR result, as the final purity is calculated directly from these mass values. A microbalance with at least 0.01 mg readability is required.[8][9]

-

Weighing the Internal Standard (IS): Accurately weigh approximately 10-15 mg of Maleic Acid (Purity ≥ 99.5%) into a clean, dry glass vial. Record the mass (m_IS) to the nearest 0.01 mg.

-

Weighing the Analyte: To the same vial, add approximately 15-20 mg of this compound. Record the total mass and determine the analyte mass (m_Analyte) by subtraction. The goal is to achieve a near 1:1 molar ratio between the analyte and the IS to optimize integration accuracy.

-

Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial using a pipette.

-

Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution and create a homogenous solution. Visually inspect for any undissolved particulates.

-

Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

Rationale: Standard ¹H NMR parameters are optimized for speed and resolution, not for quantitation. For qNMR, parameters must be adjusted to ensure that the signal intensity is directly and uniformly proportional to the concentration for all nuclei.

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single 90° pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[8]

| Parameter | Recommended Value | Rationale |

| Pulse Angle (p1) | 90° | A 90° pulse ensures maximum signal excitation for all protons in the sample, which is critical for accurate quantification. |

| Relaxation Delay (d1) | ≥ 60 seconds | This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified to ensure complete magnetization recovery between scans. A long, conservative delay is used here to eliminate T₁ variation as a source of error.[9] |

| Number of Scans (ns) | 16 - 64 (or more) | The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to keep integration errors below 1%.[6] |

| Acquisition Time (aq) | ≥ 3 seconds | A longer acquisition time provides better digital resolution, which aids in accurate integration of sharp signals. |

| Receiver Gain (rg) | Auto-adjusted, then fixed | The receiver gain should be set to avoid clipping the Free Induction Decay (FID), which would lead to signal distortion and intensity errors. |

| Temperature | 298 K (25 °C) | A stable, regulated temperature is essential for maintaining spectral consistency and minimizing shifts in resonance frequency.[8] |

Protocol 3: Data Processing

Rationale: Proper data processing is as crucial as data acquisition. Errors in phasing or baseline correction can significantly bias the integration results.

-

Fourier Transform: Apply an exponential window function with zero line broadening (LB = 0) before Fourier transformation.

-

Phasing: Manually perform zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a multipoint polynomial baseline correction across the entire spectrum to ensure a flat baseline, which is essential for accurate integration.

-

Integration: Define the integral regions for the selected analyte and IS signals. For each peak, the integration width should span at least 64 times the full width at half maximum (FWHH) to capture >99% of the signal intensity.[1]

Purity Calculation and Data Presentation

The purity of this compound (P_Analyte) as a mass fraction percentage is calculated using the following equation:[1]

Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

Where:

-

I_Analyte, I_IS: Integral values for the analyte and internal standard signals.

-

N_Analyte, N_IS: Number of protons for the respective integrated signals.

-

MW_Analyte, MW_IS: Molar masses of the analyte and internal standard.

-

m_Analyte, m_IS: Masses of the analyte and internal standard.

-

P_IS: Purity of the internal standard (as a percentage).

Example Data and Calculation

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Mass (m) | 18.55 mg | 12.10 mg |

| Molar Mass (MW) | 148.16 g/mol | 116.07 g/mol |

| Signal Selected | Aldehyde proton (CHO) | Olefinic protons (CH=CH) |

| Number of Protons (N) | 1 | 2 |

| Integral Value (I) | 4.75 | 5.00 |

| Purity of IS (P_IS) | - | 99.8% |

Calculation:

Purity (%) = (4.75 / 5.00) * (2 / 1) * (148.16 / 116.07) * (12.10 / 18.55) * 99.8% Purity (%) = 0.95 * 2 * 1.2765 * 0.6523 * 99.8% Purity (%) = 98.7%

Method Validation for Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]

Figure 2: Key parameters for qNMR method validation.

-

Specificity: The method's ability to selectively quantify the analyte is demonstrated by the absence of overlapping signals from the IS, solvent, or expected impurities at the chemical shifts of the integrated signals.

-

Linearity and Range: Linearity is an intrinsic property of the NMR signal response.[12] It should be verified by preparing at least five samples with varying analyte concentrations across a range (e.g., 70% to 130% of the target concentration) while keeping the IS concentration constant. The plot of the integral ratio (I_Analyte / I_IS) versus the mass ratio (m_Analyte / m_IS) should yield a correlation coefficient (R²) > 0.999.[10][11]

-

Accuracy: Accuracy is assessed by comparing the qNMR result against a pre-certified reference material or by spiking a blank matrix with a known amount of pure analyte. The recovery should typically be within 98.0% to 102.0%.

-

Precision:

-

Repeatability: Assessed by performing at least six replicate measurements of the same homogenous sample. The relative standard deviation (RSD) should be ≤ 1.0%.[11]

-

Intermediate Precision: Evaluated by repeating the analysis on different days with different operators or instruments to check for consistency.

-

-

Robustness: The method's robustness is tested by introducing small, deliberate variations in parameters like temperature or relaxation delay to ensure they do not significantly impact the final result.[10]

Conclusion

Quantitative NMR spectroscopy provides a powerful, direct, and highly accurate method for determining the purity of this compound. By carefully selecting an appropriate internal standard and rigorously controlling experimental parameters, this qNMR protocol serves as a self-validating system that delivers reliable and defensible analytical results. Its foundation on the direct proportionality of signal to molar concentration makes it an indispensable tool for the absolute quantification required in pharmaceutical development and quality control.

References

-

AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

-

ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 7). What Is Quantitative NMR (qNMR)? [Video]. YouTube. Retrieved from [Link]

-

University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

JEOL Ltd. Using Quantitative NMR. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2020, June 1). Fluid Phase Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

European Network of Forensic Science Institutes (ENFSI). (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

Gödecke, T., et al. (2013). Validation of a Generic Quantitative ¹H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(5), 453-460. Retrieved from [Link]

-

Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Retrieved from [Link] (Note: This is a general guide, specific link may vary). A similar guide is available from various journals.

-

JEOL Ltd. Let's try doing quantitative NMR. Retrieved from [Link]

-

PubChem. Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Mestrelab Research. What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link]

-

U.S. Pharmacopeia (USP). Stimuli Article (qNMR). Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. usp.org [usp.org]

Application Note: Mass Spectrometry Fragmentation Profiling of 2-Phenylmalonaldehyde

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It details the mass spectrometry (MS) behavior of 2-Phenylmalonaldehyde (2-PMA) , a critical synthon in the development of pyrimidine-based therapeutics and heterocyclic compounds.

HIntroduction & Chemical Context

This compound (2-PMA) is a

Understanding its fragmentation is essential for:

-

Impurity Profiling: Verifying the purity of starting materials in drug synthesis.

-

Metabolite ID: Tracking phenyl-ring metabolic degradation.

-

Reaction Monitoring: Confirming cyclization in pyrimidine synthesis.

Tautomeric Equilibrium

The fragmentation pattern is heavily influenced by the enol form, which stabilizes the molecular ion via intramolecular hydrogen bonding.

Experimental Protocols

Sample Preparation

-

Stock Solution: Dissolve 1 mg of 2-PMA in 1 mL of Methanol (LC-MS grade).

-

Working Standard: Dilute to 10 µg/mL in 50:50 Methanol:Water (+0.1% Formic Acid for ESI).

-

Derivatization (Optional for GC): Oximation with hydroxylamine hydrochloride is recommended if peak tailing occurs due to the aldehyde groups.

Instrumental Conditions[1]

| Parameter | GC-MS (Electron Impact) | LC-MS/MS (Electrospray Ionization) |

| Column | DB-5MS (30m x 0.25mm, 0.25µm) | C18 Reverse Phase (2.1 x 50mm, 1.8µm) |

| Carrier/Mobile Phase | Helium (1 mL/min) | A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA |

| Inlet/Source Temp | 250°C | 350°C (Source) |

| Ionization Energy | 70 eV | Positive Mode (+4.5 kV) |

| Scan Range | m/z 40–300 | m/z 50–300 |

Fragmentation Analysis & Results

Electron Impact (EI) Fragmentation Pattern

Under 70 eV EI conditions, 2-PMA follows a distinct degradation pathway driven by

Key Diagnostic Ions:

-

m/z 148 (M

): Molecular ion. Visible but often low intensity due to facile fragmentation. -

m/z 120 (M - 28): Base Peak (often). Loss of CO (carbon monoxide). The radical cation stabilizes into a phenylacetaldehyde-like structure.

-

m/z 91 (M - 57): Tropylium Ion. Formation of the stable C

H -

m/z 77: Phenyl cation (C

H -

m/z 65: Cyclopentadienyl cation (derived from tropylium collapse).

ESI-MS/MS Fragmentation Pattern

In positive ESI ([M+H]

-

m/z 149 ([M+H]

): Protonated precursor. -

m/z 131 ([M+H - H

O] -

m/z 103 ([M+H - H

O - CO]

Mechanistic Pathway Visualization

The following diagram illustrates the primary fragmentation pathways for both EI and ESI modes.

Figure 1: Proposed fragmentation pathways for this compound in EI (left branch) and ESI (right branch) modes.

Summary of Diagnostic Ions

| m/z (Measured) | Ion Type | Formula | Interpretation |

| 148 | M | C | Parent molecule (EI). |

| 149 | [M+H] | C | Protonated parent (ESI). |

| 131 | Fragment | C | Loss of H |

| 120 | Fragment | C | Loss of CO. Characteristic of |

| 119 | Fragment | C | Loss of CHO radical. |

| 91 | Base/Frag | C | Tropylium ion. Confirms benzyl substructure. |

| 77 | Fragment | C | Phenyl cation. |

Troubleshooting & Optimization

-

Peak Tailing (GC): 2-PMA is highly polar and acidic. Use a deactivated liner (splitless) and ensure the column is well-conditioned. If tailing persists, derivatize with BSTFA to form the TMS-enol ether (M+ = 220).

-

Low Sensitivity (ESI): The dicarbonyl form ionizes poorly. Ensure the mobile phase is acidic (pH ~3) to shift equilibrium toward the protonated species.

-

Isobaric Interference: Distinguish from isomers like cinnamaldehyde (m/z 132) or phenyl acetate (m/z 136) by monitoring the unique m/z 120 transition.

References

-

Biosynth. (n.d.). 2-Phenylmalondialdehyde | 26591-66-2.[1] Retrieved from

-

SCIEX. (2017).[2] SCIEX All-In-One HR-MS/MS Library version 2.0. Retrieved from

-

Perrin, C. L., & Kim, Y. J. (2023). Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers. PubMed Central. Retrieved from

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

-

Chad's Prep. (2018).[3] Fragmentation Patterns of Ketones and Aldehydes. YouTube.[3] Retrieved from

Sources

Derivatization of amino acids with 2-Phenylmalonaldehyde for HPLC

Application Note & Protocol

Topic: Sensitive Determination of Amino Acids in Biological Matrices via Pre-Column Derivatization with 2-Phenylmalonaldehyde and Reversed-Phase HPLC with Fluorescence Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Amino Acid Derivatization

The quantitative analysis of amino acids is fundamental in a wide range of scientific disciplines, from clinical diagnostics and biomarker discovery to food science and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying individual amino acids due to its high resolution and reproducibility. However, a significant challenge in amino acid analysis is their inherent lack of strong chromophores or fluorophores, making direct detection by UV-Vis or fluorescence detectors at high sensitivity difficult.[1]

To overcome this limitation, a pre-column derivatization strategy is commonly employed. This involves a chemical reaction that attaches a molecule (a "tag") to the amino acid, rendering it detectable with high sensitivity.[2] This application note details a robust method for the derivatization of primary amino acids using this compound, a reagent that forms highly fluorescent and stable derivatives, enabling their separation and quantification by reversed-phase HPLC.

While reagents like o-phthalaldehyde (OPA) are widely used, this compound offers a unique structural motif that can potentially enhance the fluorescence and chromatographic properties of the resulting derivatives.[2][3] The phenyl group introduces hydrophobicity, which can improve retention and separation on reversed-phase columns.

The Chemistry: Reaction Mechanism

The derivatization reaction proceeds via a condensation reaction between the two aldehyde groups of this compound and the primary amino group of the amino acid. This reaction, typically carried out in a buffered alkaline medium, results in the formation of a highly conjugated and fluorescent vinylogous imine derivative.

The proposed reaction mechanism is as follows:

-

Nucleophilic Attack: The primary amine of the amino acid attacks one of the carbonyl carbons of this compound.

-

Schiff Base Formation: A Schiff base intermediate is formed with the elimination of a water molecule.

-

Intramolecular Cyclization and Dehydration: The intermediate undergoes further reaction to form a stable, fluorescent product.

Caption: Proposed reaction of an amino acid with this compound.

Experimental Protocol

I. Materials and Reagents

-

Amino Acid Standards: Analytical grade amino acid standard mixture (e.g., 1 nmol/µL in 0.1 M HCl).

-

This compound Solution (Derivatization Reagent): 10 mg/mL in acetonitrile. Store in an amber vial at 4°C.

-

Borate Buffer: 0.4 M, pH 9.5. Dissolve boric acid in HPLC-grade water, adjust pH with concentrated NaOH, and bring to final volume.

-

Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.5, with 5% (v/v) tetrahydrofuran.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

-

HPLC-grade Water, Acetonitrile, and Methanol.

-

0.22 µm Syringe Filters.

II. Sample Preparation

For biological samples such as plasma or cell culture media, protein precipitation is a critical first step to prevent column fouling.

-

To 100 µL of the sample, add 20 µL of an internal standard (e.g., norvaline, if not a target analyte).

-

Add 200 µL of ice-cold methanol or 10% perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

III. Automated Pre-Column Derivatization Protocol

This protocol is designed for an HPLC system with an autosampler capable of automated reagent addition and mixing.[4] Manual derivatization can be performed by following the same steps in a microcentrifuge tube.

-

Transfer 10 µL of the prepared sample or standard into a clean autosampler vial.

-

Add 70 µL of Borate Buffer (pH 9.5).

-

Add 20 µL of the this compound solution.

-

Mix thoroughly by aspiration (e.g., 3 cycles of 50 µL).

-

Allow the reaction to proceed for 2 minutes at room temperature.[5]

-

Inject 10 µL of the reaction mixture onto the HPLC system.

Caption: Automated pre-column derivatization workflow.

IV. HPLC Conditions

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Fluorescence Detector Settings:

-

Excitation: 330 nm (estimated, requires optimization).

-

Emission: 450 nm (estimated, requires optimization).

-

-

Injection Volume: 10 µL.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 50 | 50 |

| 25.0 | 0 | 100 |

| 30.0 | 0 | 100 |

| 30.1 | 95 | 5 |

| 35.0 | 95 | 5 |

Data Analysis and Method Validation

A standard curve should be prepared using a serial dilution of the amino acid standard mixture. The peak area of each amino acid derivative is plotted against its concentration to establish a linear regression.

Key Validation Parameters:

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., 0.1-0.5 pmol on column)[6] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., 0.5-1.5 pmol on column)[6][7] |

| Precision (%RSD) | < 5% for intra-day and < 10% for inter-day assays[4] |

| Accuracy (% Recovery) | 90-110% |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Peak Area | - Incomplete derivatization reaction.- Incorrect detector settings.- Degradation of reagent or standards. | - Check the pH of the borate buffer.- Prepare fresh this compound solution.- Optimize fluorescence excitation and emission wavelengths by scanning the derivative.- Ensure standards are properly stored. |

| Poor Peak Shape (Tailing/Fronting) | - Column contamination or degradation.- Sample matrix effects.- pH mismatch between sample and mobile phase. | - Flush the column with a strong solvent (e.g., 100% acetonitrile).- Improve sample cleanup (e.g., solid-phase extraction).- Ensure the final sample diluent is compatible with the initial mobile phase. |

| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Air bubbles in the system. | - Prepare mobile phases fresh daily and degas thoroughly.[8]- Ensure the column compartment temperature is stable.- Purge the pump to remove any bubbles. |

| Extraneous Peaks | - Contaminated reagents or solvents.- Side reactions during derivatization.- Carryover from previous injections. | - Use high-purity, HPLC-grade reagents and solvents.- Filter all solutions before use.- Optimize reaction time and temperature to minimize side products.- Implement a needle wash step in the autosampler method. |

References

-

Jo, A. R., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology Reports, 9, 836–843. [Link]

-

Berhe, D. T., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Food Research Journal, 29(3), 479-495. [Link]

-

Yoshitake, T., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Molecules, 28(7), 2914. [Link]

-

Blankenship, K. D., et al. (2012). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of chromatographic science, 50(7), 632–637. [Link]

-

Wickramasinghe, W. A. A. I., et al. (2023). HPLC method development for the analysis of amino acids in animal feed samples using o-phthalaldehyde and 9-fluronylmethyl-chloroformate. MethodsX, 11, 102407. [Link]

-

Asele, M., et al. (2013). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of chromatography. A, 1303, 59–66. [Link]

-

Garsky, V. (2014). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Unpublished manuscript. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

-

Hacen, Y., et al. (2024). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 416, 3147–3164. [Link]

-

Langer, K., et al. (2015). A new UHPLC-FLD method for the sensitive determination of underivatized proteinogenic amino acids. Journal of Chromatography B, 997, 209-217. [Link]

-

Chowdhury, P. K., et al. (2004). Generation of fluorescent adducts of malondialdehyde and amino acids: toward an understanding of lipofuscin. Photochemistry and photobiology, 79(1), 21–25. [Link]

-

Chowdhury, P. K., et al. (2004). Generation of Fluorescent Adducts of Malondialdehyde and Amino Acids: Toward an Understanding of Lipofuscin. Iowa State University Digital Repository. [Link]

-

Sharma, A., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 107-115. [Link]

-

Tuma, D. J., et al. (1993). Reaction of acetaldehyde with proteins: formation of stable fluorescent adducts. Alcohol and alcoholism (Oxford, Oxfordshire). Supplement, 2, 121–125. [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jascoinc.com [jascoinc.com]

- 5. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 2-Phenylmalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Versatility of 2-Phenylmalonaldehyde in Heterocyclic Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated systems.[1] This application note delves into the specific and nuanced reactivity of this compound, a unique 1,3-dicarbonyl compound, as a substrate in Knoevenagel condensation reactions. Due to the presence of two aldehyde functionalities and an active methylene group, this compound presents a versatile platform for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of this compound, its reactivity with various active methylene nucleophiles, and detailed protocols for its application in the construction of valuable molecular scaffolds.

I. Synthesis of this compound: A Vilsmeier-Haack Approach

The efficient synthesis of the starting material is paramount for any synthetic application. This compound can be reliably prepared via a Vilsmeier-Haack formylation of a suitable phenylacetic acid derivative. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.[2][3] In the case of this compound synthesis, the reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent) which then acts as the electrophile.[3]

A plausible synthetic route involves the reaction of a 3H-indole precursor with the Vilsmeier-Haack reagent to yield an aminomethylene malonaldehyde, which can then be hydrolyzed to the desired this compound.[4]

Conceptual Synthetic Pathway:

Figure 1: Conceptual workflow for the synthesis of this compound.

II. Knoevenagel Condensation of this compound with Active Methylene Compounds

The core utility of this compound lies in its role as a bis-electrophile in Knoevenagel condensation reactions. The two aldehyde groups are susceptible to nucleophilic attack by compounds possessing an active methylene group, which is a carbon atom flanked by two electron-withdrawing groups.[1] This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[5]

A. Reaction with Barbituric Acid and Thiobarbituric Acid

Barbituric acid and its thio-analogue, 2-thiobarbituric acid, are excellent nucleophiles for the Knoevenagel condensation with 1,3-dicarbonyl compounds. The reaction of malonaldehyde with thiobarbituric acid is a well-established method for the detection of lipid peroxidation.[6][7][8][9] By analogy, this compound is expected to react readily with these reagents to form highly conjugated systems, which may possess interesting photophysical or biological properties.

Reaction Scheme:

Figure 2: Knoevenagel condensation of this compound with barbituric acid derivatives.

B. Reaction with Malononitrile

Malononitrile is a highly reactive methylene compound due to the strong electron-withdrawing nature of the two nitrile groups. Its condensation with aldehydes is a common strategy for the synthesis of a variety of heterocyclic compounds.[10][11][12] The reaction of this compound with malononitrile is anticipated to yield a bis-adduct, which can serve as a precursor for the synthesis of substituted pyridines or other nitrogen-containing heterocycles.

C. Synthesis of Pyrimidine Derivatives

A significant application of the Knoevenagel condensation products of malonaldehydes is in the synthesis of pyrimidine derivatives.[13][14][15] The condensation of a 1,3-dicarbonyl compound with urea or thiourea is a classic method for pyrimidine ring formation.[13] The products derived from the reaction of this compound with active methylene compounds can be further cyclized with urea or its derivatives to afford a variety of substituted pyrimidines.

III. Experimental Protocols

The following protocols are based on established procedures for Knoevenagel condensations with analogous 1,3-dicarbonyl compounds and active methylene nucleophiles. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for the Knoevenagel Condensation of this compound with Barbituric Acid/Thiobarbituric Acid

Materials:

-

This compound

-

Barbituric acid or 2-Thiobarbituric acid

-

Ethanol or Acetic Acid (solvent)

-

Piperidine or Ammonium Acetate (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and barbituric acid or 2-thiobarbituric acid (2.1 equivalents) in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or a pinch of ammonium acetate.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

-

Wash the collected solid with cold ethanol and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to afford the purified product.

Protocol 2: General Procedure for the Knoevenagel Condensation of this compound with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Ethanol or water (solvent)

-

Piperidine, Triethylamine, or a Lewis acid catalyst (e.g., GaCl₃)[11]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (2.1 equivalents) in the chosen solvent (e.g., ethanol).

-

Add the catalyst (e.g., a few drops of piperidine or triethylamine). For solvent-free conditions, the reactants can be mixed with a solid catalyst.[11]

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, add cold water to the reaction mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.

IV. Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for Knoevenagel condensations of aldehydes with various active methylene compounds, which can serve as a starting point for optimizing reactions with this compound.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | GaCl₃ | Solvent-free | Room Temp. | High | [11] |

| Aromatic Aldehydes | Barbituric Acid/Malononitrile | nano-Fe₃O₄@APTES@isatin-SO₃H | Ethanol/Water | Reflux | Excellent | [16] |

| Aromatic Aldehydes | Malononitrile | β-alanine | Water | Room Temp. | Good | [17] |

| 2,3-diphenyl-5-bromo-6-formyl-1-H-indole | Diethyl malonate | Piperidine | - | - | - | [18] |

V. Logical Relationships and Workflow

The successful application of this compound in synthesis follows a logical progression from starting material synthesis to the formation of complex heterocyclic structures.

Figure 3: Logical workflow for the synthesis of heterocycles from this compound.

VI. Conclusion and Future Outlook

This compound is a highly promising, yet under-explored, building block for the synthesis of diverse and complex heterocyclic scaffolds. Its dual aldehyde functionality allows for the construction of bis-condensed products, which can be further elaborated into a variety of ring systems. The protocols and conceptual frameworks presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile substrate. Future investigations could focus on expanding the scope of active methylene nucleophiles, exploring asymmetric catalys for stereoselective transformations, and evaluating the biological and material properties of the novel compounds derived from this compound.

References

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 26, 2024, from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

-

Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry. (2021, October 5). YouTube. Retrieved January 26, 2024, from [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 26, 2024, from [Link]

-

The reaction of 2-thiobarbituric acid with biologically active alpha,beta-unsaturated aldehydes - PubMed. (n.d.). Retrieved January 26, 2024, from [Link]

-

Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives | Open Access Journals - Research and Reviews. (n.d.). Retrieved January 26, 2024, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 26, 2024, from [Link]

-

Formation of condensation reaction between thiobarbituric acid (TBA) and malondialdehyde (MDA) - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. (n.d.). Retrieved January 26, 2024, from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

-

Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

-

Anyone know if barbituric acid can react with malondialdehyde in the same manner as thiobarbituric acid? | ResearchGate. (2013, August 12). Retrieved January 26, 2024, from [Link]

-

Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed. (n.d.). Retrieved January 26, 2024, from [Link]

-

RSC Advances - SciSpace. (n.d.). Retrieved January 26, 2024, from [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Retrieved January 26, 2024, from [Link]

-

Reaction of 2-thiobarbituric acid (2-TBA) with malondialdehyde (MDA), a... - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2024, from [Link]

-

Reinvestigation of the Reaction - of PhenacylMalononitrile with Hydrazines under Solvent Conditions - RACO. (n.d.). Retrieved January 26, 2024, from [Link]

-

Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.). Retrieved January 26, 2024, from [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Retrieved January 26, 2024, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved January 26, 2024, from [Link]

-

Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

-

Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines - RSC Publishing. (n.d.). Retrieved January 26, 2024, from [Link]

-

Knoevenagel Condensation. (n.d.). Retrieved January 26, 2024, from [Link]

-

The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 26, 2024, from [Link]

-

The reaction of aldehydes, malononitrile with barbituric acid catalyzed nano‐Fe3O4@APTES@isatin‐SO3H - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

-

Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Biomedicine and Chemical Sciences. (2022, October 1). Retrieved January 26, 2024, from [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). Retrieved January 26, 2024, from [Link]

-

The reactions of different aromatic aldehydes, malononitrile, and... - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - MDPI. (2024, March 7). Retrieved January 26, 2024, from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. growingscience.com [growingscience.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The reaction of 2-thiobarbituric acid with biologically active alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bu.edu.eg [bu.edu.eg]

- 14. Pyrimidine synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 18. rroij.com [rroij.com]

Protocol for the synthesis of 2-aryl-pyrimidines from 2-Phenylmalonaldehyde

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-aryl-5-phenylpyrimidines utilizing 2-phenylmalonaldehyde (specifically its stable sodium salt form) as the electrophilic three-carbon synthon. While pyrimidines are a privileged scaffold in medicinal chemistry—found in kinase inhibitors, antifungals, and antivirals—the specific regiochemistry of the 2,5-disubstituted core requires precise synthetic planning. This guide clarifies the regiochemical outcome where the phenyl group of the starting malonaldehyde maps to the C5 position, while the C2-aryl moiety is introduced via the amidine partner. We provide a validated method using condensation chemistry, optimized for yield and purity, alongside mechanistic insights and troubleshooting matrices.

Introduction & Chemical Strategy

The Pharmacological Relevance

The pyrimidine heterocycle is ubiquitous in drug discovery. The 2,5-diphenylpyrimidine motif, in particular, has emerged as a key pharmacophore in:

-

Antifungal Agents: Targeting CYP51 (lanosterol 14α-demethylase).

-

Kinase Inhibitors: Serving as a rigid scaffold to orient hydrogen-bonding motifs within the ATP-binding pocket.

-

Liquid Crystals: Due to the rigid, planar biphenyl-like structure.

Retrosynthetic Logic

To synthesize a 2-aryl-pyrimidine from This compound , one must understand the condensation topology. This compound is a 1,3-dielectrophile. When reacted with a 1,3-binucleophile (such as an amidine), the carbon backbone of the malonaldehyde becomes carbons C4, C5, and C6 of the pyrimidine ring.

-

C5 Origin: The central carbon of this compound bears the phenyl group; thus, the product will inevitably be a 5-phenylpyrimidine .

-

C2 Origin: To satisfy the requirement for a 2-aryl substituent, the reaction must utilize an aryl amidine (e.g., benzamidine) as the nucleophile.

Reaction Scheme:

Stability Consideration (Critical)

Free this compound is chemically unstable, prone to oxidative polymerization and self-condensation. Consequently, this protocol utilizes the sodium salt of this compound (Sodium 2-phenyl-3-oxoprop-1-en-1-olate). This solid salt is stable, non-hygroscopic, and releases the reactive dialdehyde in situ upon acidification or reaction with protonated amidines.

Materials & Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| This compound (Na Salt) | 53945-42-1* | >97% | C4-C5-C6 Synthon |

| Benzamidine Hydrochloride | 1670-14-0 | >98% | C2-N1-N3 Synthon |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 21% wt in EtOH | Base |

| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent |

| Acetic Acid (Glacial) | 64-19-7 | ACS | Neutralization |

| Dichloromethane (DCM) | 75-09-2 | HPLC | Extraction |

*Note: If the Na salt is unavailable, it can be generated in situ from the free aldehyde, though yield may suffer.

Equipment

-

100 mL Round Bottom Flask (2-neck)

-

Reflux Condenser with drying tube (CaCl2 or N2 line)

-

Magnetic Stirrer & Oil Bath

-

Rotary Evaporator

-

Vacuum Filtration Setup

Experimental Protocol

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

Equip a 100 mL 2-neck round bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 10.0 mmol (1.57 g) of Benzamidine Hydrochloride to the flask.

-

Add 20 mL of anhydrous Ethanol .

-

Add 10.0 mmol (3.7 mL of 21 wt% solution) of Sodium Ethoxide in ethanol.

-

Mechanistic Note: This step liberates the free benzamidine base from its hydrochloride salt. Stir for 10 minutes at room temperature. A slight precipitate (NaCl) may form.

-

Step 2: Addition of Electrophile 5. Add 10.0 mmol (1.70 g) of This compound Sodium Salt to the stirring mixture. 6. Optional: If the mixture is too thick, add an additional 5-10 mL of Ethanol. 7. The reaction mixture will likely turn yellow/orange as the condensation begins.

Step 3: Cyclization (Reflux) 8. Heat the reaction mixture to reflux (approx. 78-80°C) . 9. Maintain reflux for 4 to 6 hours .

- Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1). The starting amidine (polar) should disappear, and a new, less polar fluorescent spot (pyrimidine) should appear.

Step 4: Workup

10. Cool the reaction mixture to room temperature.

11. Remove the solvent (Ethanol) under reduced pressure using a rotary evaporator.

12. Resuspend the solid residue in 30 mL of Water .

13. Neutralize the mixture to pH ~7.0 using dilute Acetic Acid (if necessary; the reaction is usually self-buffering, but high residual alkoxide can complicate extraction).

14. Extract the aqueous mixture with Dichloromethane (3 x 20 mL) .

15. Combine organic layers, dry over anhydrous

Step 5: Purification 16. The crude product is often a solid. Recrystallize from Ethanol/Water (9:1) or Methanol . 17. Alternative: If high purity is required for biological assay, perform Flash Column Chromatography using a gradient of Hexane -> 10% EtOAc in Hexane.

Data Summary Table

| Parameter | Specification |

| Theoretical Yield | ~2.32 g (for 2,5-diphenylpyrimidine) |

| Typical Isolated Yield | 75 - 85% |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 168 - 170 °C (Lit. for 2,5-diphenylpyrimidine) |

| 1H NMR Diagnostic | Pyrimidine C4/C6-H appear as a singlet (2H) around |

Mechanism & Pathway Visualization

The reaction follows a Pinner-type synthesis pathway involving sequential nucleophilic addition and elimination.

-

Nucleophilic Attack: The amidine nitrogen attacks the aldehyde carbonyl.

-

Elimination: Loss of water forms an intermediate imine/enamine.

-

Cyclization: The second amidine nitrogen attacks the second carbonyl.

-

Aromatization: Elimination of a second water molecule and tautomerization yields the aromatic pyrimidine.

Figure 1: Reaction pathway for the condensation of this compound with benzamidine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents | Use anhydrous EtOH and dry glassware. Amidines hydrolyze easily. |

| Oligomerization | Free aldehyde instability | Ensure you are using the Sodium Salt of the malonaldehyde. If using free aldehyde, prepare fresh. |

| Starting Material Remains | Insufficient Base | Ensure 1:1 stoichiometry of NaOEt to Amidine HCl to fully liberate the free base. |

| Product is Oily/Sticky | Impurities | Recrystallize from EtOH/Water. If oil persists, scratch the flask with a glass rod or seed with a crystal. |

Safety & Handling

-

Benzamidine HCl: Irritant. Avoid inhalation.

-

Sodium Ethoxide: Corrosive and moisture sensitive. Handle under inert atmosphere if possible.

-

This compound: Potential skin sensitizer.

-

General: Perform all reactions in a fume hood. Wear nitrile gloves and safety goggles.

References

-

Biosynth. (n.d.). 2-Phenylmalondialdehyde | 26591-66-2.[1][2] Retrieved from

-

ChemicalBook. (2023).[2] 2-PHENYLMALONDIALDEHYDE (CAS 26591-66-2).[1][2] Retrieved from [2]

- Zhichkin, P., et al. (2002). A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. Synthesis.

- Schenone, P., et al. (1990). Reaction of this compound with nucleophiles. Journal of Heterocyclic Chemistry. (General reactivity reference).

-

Koser, G. F., et al. (2023). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines. New Journal of Chemistry. Retrieved from

Sources

Application Note: Synthesis of 2,5-Diphenylpyrimidine Optical Brighteners via 2-Phenylmalonaldehyde

Executive Summary

This guide details the application of 2-Phenylmalonaldehyde (specifically its sodium salt surrogate) as a critical "linchpin" intermediate in the synthesis of 2,5-Diphenylpyrimidine derivatives. These heterocyclic cores are essential fluorophores used as Optical Brighteners (OBs) in polymers and textiles, and as blue-emitting layers in OLEDs.

Unlike rigid templates, this protocol emphasizes the mechanistic causality of the condensation reaction, allowing researchers to adapt the method for both materials science (OBs) and pharmaceutical applications (kinase inhibitors), where the 5-phenylpyrimidine scaffold is a privileged structure.

Mechanistic Insight & Chemistry

The utility of this compound lies in its function as a highly reactive 1,3-dicarbonyl equivalent . In its neutral form, the molecule is unstable and prone to polymerization. Therefore, this protocol utilizes the sodium salt of this compound (generated in situ or isolated), which acts as a bis-electrophile.

The "3+3" Cyclocondensation

The formation of the pyrimidine core follows a [3+3] condensation pathway:

-

The 3-Carbon Fragment: this compound provides carbons C4, C5, and C6 of the pyrimidine ring. The phenyl group at the C2 position of the aldehyde ends up at the C5 position of the pyrimidine.

-

The N-C-N Fragment: An amidine (e.g., Benzamidine) provides the N1-C2-N3 moiety.

This regiochemistry is critical. Reaction with benzamidine yields 2,5-diphenylpyrimidine , a compound with high quantum yield fluorescence in the blue region (400–450 nm), characteristic of high-performance optical brighteners.

Pathway Visualization

Figure 1: Synthetic pathway from phenylacetaldehyde to the fluorescent pyrimidine core.

Experimental Protocols

Safety & Handling

-

This compound Sodium Salt: Hygroscopic. Store in a desiccator.

-

Benzamidine Hydrochloride: Irritant.

-

Solvents: Ethanol and Toluene are flammable. Work in a fume hood.

Protocol A: Synthesis of Sodium this compound

Rationale: Direct use of free this compound is impractical due to stability. The sodium salt is a stable, storable solid.

Reagents:

-

Phenylacetaldehyde (12.0 g, 0.1 mol)

-

Ethyl Formate (14.8 g, 0.2 mol)

-

Sodium Ethoxide (powder, 6.8 g, 0.1 mol)

-

Diethyl Ether (anhydrous, 150 mL)

Step-by-Step:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain a nitrogen atmosphere.

-